1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H18ClN3O2S and its molecular weight is 327.83. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Synthesis and Dopamine Detection
Poly(3,4-ethylenedioxythiophene) (PEDOT) doped with a new sulfonated derivative from bis(3,5-dimethylpyrazol-1-yl)methane (LSA) was synthesized and characterized for its potential in electrochemical applications. This material showed enhanced sensitivity and reduced detection limits for dopamine in the presence of ascorbic and uric acid, suggesting its utility in biochemical sensing and detection applications (Sandoval-Rojas, Cortés, & Hurtado, 2019).
Synthesis of Deuterated Compounds for Bioanalytical Standards
Research into the synthesis of deuterated versions of PF-2413873 for use as bioanalytical standards in clinical trials explored base-catalyzed exchange strategies. This work highlights the compound's importance in enhancing the accuracy and precision of pharmacokinetic studies, underscoring its relevance in medical research and development (Rozze & Fray, 2009).
Organopalladium Chemistry
The synthesis and characterization of stable Organopalladium(IV) complexes and their selective reductive elimination processes were studied. This research contributes to the understanding of palladium chemistry, with implications for catalysis and organic synthesis methodologies (Brown, Byers, & Canty, 1990).
Crystal Engineering with Directional Control
The association of bis(pyrazolyl)methane ligands into directionally ordered dimers in both solution and solid state was demonstrated. This study provides insights into crystal engineering, highlighting the potential for designing new materials with specific directional properties (Reger, Elgin, Semeniuc, Pellechia, & Smith, 2005).
Organotin Chemistry
Research on tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, including their spectroscopic investigations and crystal structures, contributes to the field of organometallic chemistry. These studies are foundational for developing new materials and catalysts (Pettinari, Lorenzotti, Sclavi, Cingolani, Rivarola, Colapietro, & Cassetta, 1995).
Synthesis and Structure of Diorganotin Derivatives
The synthesis and structure analysis of diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes explored their potential biological activity, contributing to the development of new organometallic compounds with potential pharmacological applications (Li, Song, Dai, & Tang, 2010).
Ligand Design for Metal Coordination
Studies on N-(2,5-dichlorophenyl)methanesulfonamide and related compounds focused on their potential as ligands for metal coordination, providing a foundation for the development of new metal-organic frameworks and coordination complexes (Jacobs, Chan, & O'Connor, 2013).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-11-8-12(2)18(17-11)7-6-16-21(19,20)10-13-4-3-5-14(15)9-13/h3-5,8-9,16H,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIXHRHGLZBNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.